2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride
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Overview
Description
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 6-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of 2-bromo-6-iodopyridine with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the phenylethyl derivative.
Scientific Research Applications
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . The hydrochloride salt form improves its solubility and bioavailability, facilitating its use in biological assays .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the phenylethynyl group, making it less versatile in certain synthetic applications.
6-Methyl-2-(phenylethynyl)pyridine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
2-Iodopyridine: Similar to 2-Bromopyridine but with an iodine atom, which can be more reactive in certain coupling reactions.
Uniqueness
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to the presence of both the bromine atom and the phenylethynyl group, providing a balance of reactivity and stability. This combination allows for versatile applications in synthetic chemistry, biological research, and industrial processes .
Properties
CAS No. |
823198-76-1 |
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Molecular Formula |
C13H9BrClN |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
2-bromo-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C13H8BrN.ClH/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11;/h1-8H;1H |
InChI Key |
LWDIVIDLTKBXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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